3-[3-Chloro-5-(trifluoromethoxy)phenyl]propionic acid
Overview
Description
3-[3-Chloro-5-(trifluoromethoxy)phenyl]propionic acid is an organic compound characterized by the presence of a chloro and trifluoromethoxy group attached to a phenyl ring, which is further connected to a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-Chloro-5-(trifluoromethoxy)phenyl]propionic acid typically involves the introduction of the chloro and trifluoromethoxy groups onto a phenyl ring, followed by the attachment of the propionic acid moiety. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 3-[3-Chloro-5-(trifluoromethoxy)phenyl]propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and trifluoromethoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-[3-Chloro-5-(trifluoromethoxy)phenyl]propionic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-Chloro-5-(trifluoromethoxy)phenyl]propionic acid involves its interaction with specific molecular targets and pathways The chloro and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various receptors or enzymes
Comparison with Similar Compounds
3-Chloro-5-(trifluoromethoxy)cinnamic acid: Shares similar functional groups but differs in the structure of the carbon chain.
5-Chloro-3-phenylpropionic acid: Contains a chloro group and a phenylpropionic acid moiety but lacks the trifluoromethoxy group.
Uniqueness: 3-[3-Chloro-5-(trifluoromethoxy)phenyl]propionic acid is unique due to the presence of both chloro and trifluoromethoxy groups, which can significantly influence its chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethoxy)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O3/c11-7-3-6(1-2-9(15)16)4-8(5-7)17-10(12,13)14/h3-5H,1-2H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXKNRUBGDQVIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Cl)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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